molecular formula C28H21FN2 B1398608 4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole CAS No. 936359-90-9

4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole

Cat. No. B1398608
M. Wt: 404.5 g/mol
InChI Key: AHUVEINQDUOODU-UHFFFAOYSA-N
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Patent
US07968579B2

Procedure details

To a suspension of 4-bromo-trityl-1H-pyrazole (0.7 g) in N,N-dimethylformamide (14 ml) was added 4-fluorophenylboronic acid (0.377 g), cesium carbonate (1.758 g), and tetrakis triphenylphosphine palladium (0.208 g). The resulting suspension was stirred at room temperature for 10 min. The irradiation of microwaves at 160° C. for 10 min was sufficient to complete a reaction in the suspension. The product was filtered through silica gel, diluted in ethyl acetate (30 ml) and washed with saturated ammonium chloride solution (30 ml) and then with brine (30 ml). The washed organic layer thus formed was dried over anhydrous magnesium sulfate and concentrated by evaporation in a vacuum. The residue thus obtained was separated using silica gel chromatography to produce 4-(4-fluorophenyl)-1-trityl-1H-pyrazole (yield 51%).
Name
4-bromo-trityl-1H-pyrazole
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.377 g
Type
reactant
Reaction Step Two
Quantity
1.758 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
0.208 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:25]=[CH:24][C:5]([C:6]([N:19]2[CH:23]=[CH:22][CH:21]=[N:20]2)([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[F:26][C:27]1[CH:32]=[CH:31][C:30](B(O)O)=[CH:29][CH:28]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[F:26][C:27]1[CH:32]=[CH:31][C:30]([C:22]2[CH:21]=[N:20][N:19]([C:6]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:5]3[CH:24]=[CH:25][CH:2]=[CH:3][CH:4]=3)[CH:23]=2)=[CH:29][CH:28]=1 |f:2.3.4|

Inputs

Step One
Name
4-bromo-trityl-1H-pyrazole
Quantity
0.7 g
Type
reactant
Smiles
BrC1=CC=C(C(C2=CC=CC=C2)(C2=CC=CC=C2)N2N=CC=C2)C=C1
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.377 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
1.758 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
tetrakis triphenylphosphine palladium
Quantity
0.208 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The irradiation of microwaves at 160° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
a reaction in the suspension
FILTRATION
Type
FILTRATION
Details
The product was filtered through silica gel
ADDITION
Type
ADDITION
Details
diluted in ethyl acetate (30 ml)
WASH
Type
WASH
Details
washed with saturated ammonium chloride solution (30 ml)
CUSTOM
Type
CUSTOM
Details
The washed organic layer thus formed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was separated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=NN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.